molecular formula C10H22Cl2N2O4S2 B11944263 (H-Cys-OEt) 2 HCl

(H-Cys-OEt) 2 HCl

Cat. No.: B11944263
M. Wt: 369.3 g/mol
InChI Key: BDJZWSLXDLQPNZ-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C₁₀H₂₂Cl₂N₂O₄S₂ and a molecular weight of 369.33 g/mol . It is commonly used in biochemical research and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-OEt)₂·2 HCl typically involves the esterification of L-cysteine. One common method includes reacting L-cysteine with ethanol in the presence of thionyl chloride. The reaction is carried out under an ice-water bath to control the temperature, followed by heating under reflux conditions for several hours . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of (H-Cys-OEt)₂·2 HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(H-Cys-OEt)₂·2 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(H-Cys-OEt)₂·2 HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in peptide synthesis and as a precursor for other cysteine derivatives.

    Biology: Studied for its role in protein modification and as a model compound for understanding cysteine’s biological functions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox biology.

    Industry: Utilized in the production of pharmaceuticals and as a dietary supplement

Mechanism of Action

The mechanism of action of (H-Cys-OEt)₂·2 HCl involves its ability to undergo redox reactions. The thiol group in cysteine can participate in redox cycling, which is crucial for maintaining cellular redox balance. This compound can also interact with various molecular targets, including enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(H-Cys-OEt)₂·2 HCl is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other cysteine derivatives. This makes it particularly useful in specific biochemical and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZWSLXDLQPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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